molecular formula C12H19NOS B13253277 (Oxan-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine

(Oxan-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine

Cat. No.: B13253277
M. Wt: 225.35 g/mol
InChI Key: NHVSBUGMORHVLN-UHFFFAOYSA-N
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Description

(Oxan-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine is a secondary amine featuring two distinct moieties:

  • Oxan-4-ylmethyl: A tetrahydropyran (oxane) ring substituted at the 4-position with a methyl group.
  • 2-(Thiophen-2-yl)ethyl: A thiophene aromatic heterocycle linked via a two-carbon chain to the amine nitrogen. The thiophene group enhances lipophilicity and may confer bioactivity through π-π interactions or sulfur-based reactivity.

Properties

Molecular Formula

C12H19NOS

Molecular Weight

225.35 g/mol

IUPAC Name

N-(oxan-4-ylmethyl)-2-thiophen-2-ylethanamine

InChI

InChI=1S/C12H19NOS/c1-2-12(15-9-1)3-6-13-10-11-4-7-14-8-5-11/h1-2,9,11,13H,3-8,10H2

InChI Key

NHVSBUGMORHVLN-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNCCC2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Oxan-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or by using an epoxide ring-opening reaction.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Amine Group Addition:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced at the oxane ring or the thiophene ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxane or thiophene derivatives.

    Substitution: Various substituted amines.

Scientific Research Applications

(Oxan-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action of (Oxan-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the amine group can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Analogues with Oxane or Thiophene Moieties

Table 1: Key Structural Features and Molecular Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
(Oxan-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine C₁₁H₁₇NOS 211.33 g/mol Oxan-4-ylmethyl, 2-(thiophen-2-yl)ethyl Combines polar oxane with lipophilic thiophene N/A
4-(Thiophen-2-yl)oxan-4-amine () C₉H₁₃NOS 183.27 g/mol Thiophen-2-yl, oxan-4-amine Direct thiophene-oxane linkage
[(4-Methoxy-3-methylphenyl)methyl][2-(thiophen-2-yl)ethyl]amine () C₁₇H₂₂N₂OS 314.44 g/mol Methoxy-phenyl, thiophen-2-yl-ethyl Enhanced lipophilicity from methoxy group
Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine () C₁₁H₁₈N₂OS 226.34 g/mol Morpholine, thiophen-2-yl Morpholine introduces N-heteroatom for H-bonding

Key Observations :

  • Methoxy-substituted analogs () exhibit higher molecular weights and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Key Observations :

  • Thiophene-ethylamine derivatives often employ thiourea and iodine-triethylamine systems for dehydrosulfurization ().
  • Oxane-containing amines (e.g., ) are synthesized via cyclization, while morpholine analogs may require nucleophilic substitution.

Key Observations :

  • The oxane moiety in the target compound likely improves solubility compared to purely aromatic analogs ().

Biological Activity

The compound (Oxan-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine , also referred to as N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine, is an organic molecule characterized by its unique structural features that combine a thiophene ring with a tetrahydropyran moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H15_{15}NOS
  • Molecular Weight : 211.32 g/mol
  • Structural Features :
    • Tetrahydropyran ring
    • Thiophene ring

This unique configuration may impart distinct chemical and biological properties that are not observed in simpler analogs.

Pharmacological Potential

Preliminary studies suggest that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound shows potential antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents.
  • Neurotransmitter Interaction : There is evidence indicating that this compound may interact with neurotransmitter receptors, suggesting possible applications in treating neurological disorders.
  • Antitumor Activity : Research indicates potential antitumor effects, particularly through mechanisms involving apoptosis induction in cancer cells .

The biological effects of this compound may be attributed to its ability to modulate various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic benefits in conditions such as cancer and inflammation.
  • Receptor Modulation : By binding to neurotransmitter receptors, it may influence signaling pathways associated with mood regulation and neuroprotection.

Study on Antitumor Activity

A significant study evaluated the antitumor activity of related compounds that share structural similarities with this compound. The results indicated a marked decrease in tumor cell viability when these compounds were administered to Ehrlich Ascites Carcinoma (EAC) cells in mice, highlighting their potential as chemotherapeutic agents .

Interaction Studies

Interaction studies have shown that this compound may bind to various biological targets, including:

TargetType of InteractionPotential Effects
Neurotransmitter ReceptorsBinding AffinityModulation of neurological functions
Microbial SystemsAntimicrobialInhibition of growth and proliferation

These findings suggest that further pharmacological studies are needed to elucidate the specific mechanisms and efficacy of this compound in biological systems.

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